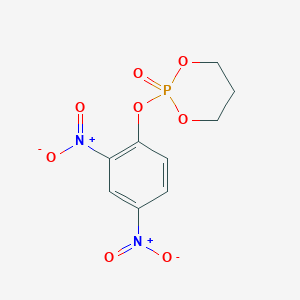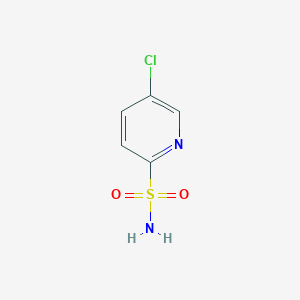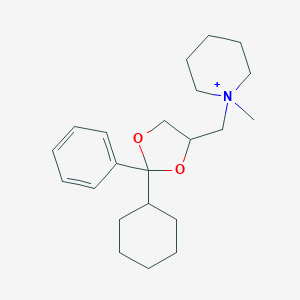
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is a complex organic compound with a specific stereochemistry. This compound is characterized by multiple acetoxy and methoxy groups attached to a hexyl backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection and Deprotection Steps: To ensure the correct functional groups are modified, protection groups are used and later removed.
Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to form the corresponding alcohols and acids.
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: Replacement of acetoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces alcohols and acetic acid.
Oxidation: Produces aldehydes or carboxylic acids.
Substitution: Produces substituted hexyl derivatives.
科学研究应用
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is used in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate exerts its effects involves its interaction with specific molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
相似化合物的比较
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- (2R,3R,4R,5R,6R)-diacetate [5-acetamido-2-(acetoxymethyl)-6-[[5-[[3-(CBZ-amino)propyl]amino]-5-oxopentyl]oxy]tetrahydro-2H-pyran-3,4-diyl]
Uniqueness
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is unique due to its specific stereochemistry and the presence of both acetoxy and methoxy groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
19318-51-5 |
|---|---|
分子式 |
C16H26O10 |
分子量 |
378.37 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate |
InChI |
InChI=1S/C16H26O10/c1-9(17)23-7-13(21-5)16(26-12(4)20)15(22-6)14(25-11(3)19)8-24-10(2)18/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1 |
InChI 键 |
LYLOENTWFQIZDS-KLHDSHLOSA-N |
SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
手性 SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
规范 SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
同义词 |
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















